1-Boc-5,6-Dichloro-1H-indole-2-boronic acid

Purity Analysis Quality Control Chemical Procurement

Substituting simpler indole-2-boronic acids often fails in medicinal chemistry due to missing pharmacophoric chlorine atoms. 1-Boc-5,6-dichloro-1H-indole-2-boronic acid (CAS 1310384-28-1) solves this by providing the 5,6-dichloro motif pre-installed, enabling direct Suzuki-Miyaura diversification. • Pre-installed 5,6-dichloro pattern eliminates late-stage halogenation, a low-yielding step. • Boc protection ensures chemoselectivity at the boronic acid, preventing unwanted N-functionalization. • ≥95% purity ensures high coupling yields and minimizes byproducts in parallel library synthesis. • Store at ≤ -20°C for long-term stability in multi-stage SAR campaigns.

Molecular Formula C13H14BCl2NO4
Molecular Weight 329.968
CAS No. 1310384-28-1
Cat. No. B594933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-5,6-Dichloro-1H-indole-2-boronic acid
CAS1310384-28-1
Molecular FormulaC13H14BCl2NO4
Molecular Weight329.968
Structural Identifiers
SMILESB(C1=CC2=CC(=C(C=C2N1C(=O)OC(C)(C)C)Cl)Cl)(O)O
InChIInChI=1S/C13H14BCl2NO4/c1-13(2,3)21-12(18)17-10-6-9(16)8(15)4-7(10)5-11(17)14(19)20/h4-6,19-20H,1-3H3
InChIKeyBRRPGLYHNRRPNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Halogenated Indole-2-Boronic Acid Building Block


1-Boc-5,6-Dichloro-1H-indole-2-boronic acid (CAS 1310384-28-1) is a halogenated indole-2-boronic acid derivative that functions as a key building block in medicinal chemistry and organic synthesis . The compound features a Boc (tert-butoxycarbonyl) protected indole nitrogen, two chlorine atoms at the 5- and 6-positions of the indole ring, and a boronic acid group at the 2-position . With a molecular formula of C₁₃H₁₄BCl₂NO₄ and a molecular weight of 329.97 g/mol, it is commercially available in purities typically ranging from 95% to 98% . Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety enables carbon-carbon bond formation to generate complex 2-arylindole scaffolds .

Why Unsubstituted or Mono-Halogenated Analogs Fail


Substituting 1-Boc-5,6-dichloro-1H-indole-2-boronic acid with simpler indole-2-boronic acids is not chemically equivalent and can lead to synthetic failure or divergent biological outcomes. The 5,6-dichloro substitution pattern is a pharmacophoric element present in numerous bioactive molecules, and its presence directly modulates electronic properties and steric environment in cross-coupling reactions [1]. Studies on Suzuki couplings involving indoles demonstrate that yields are highly dependent on both the nature of the halogen substitution and the nitrogen protecting group [1]. Using a non-chlorinated or mono-chlorinated analog would not only alter the physicochemical properties of the final product but may also significantly impact reaction efficiency due to differences in the boronic acid's transmetalation rate and the oxidative addition of the complementary aryl halide partner .

Quantitative Differentiation from Closest Analogs


Purity Grade and Quality Control Metrics

While both compounds are available at a nominal 95% purity, the analytical specification for 1-Boc-5,6-dichloro-1H-indole-2-boronic acid from reputable suppliers includes a minimum purity of 98+% (HPLC/GC) , whereas the unsubstituted analog 1-Boc-indole-2-boronic acid is commonly specified with a minimum assay of ≥94.0% (aqueous acid-base titration) . This represents a quantifiable difference in quality assurance that can impact reaction reproducibility.

Purity Analysis Quality Control Chemical Procurement

Lipophilicity and Electronic Modulation by Dichloro Substitution

The 5,6-dichloro substitution confers a significant increase in lipophilicity and molecular weight compared to the unsubstituted N-Boc-indole-2-boronic acid. The target compound has a molecular weight of 329.97 g/mol and a topological polar surface area (TPSA) of 71.7 Ų , while the unsubstituted comparator has a molecular weight of 261.08 g/mol . This difference in physicochemical profile is a deliberate design feature for modulating target binding and ADME properties in medicinal chemistry programs .

Physicochemical Properties Drug Design SAR Studies

Suzuki-Miyaura Coupling Efficiency and Protection Strategy

Class-level inference from studies on indole boronic acid Suzuki couplings indicates that yields are significantly influenced by nitrogen protection and halogen substitution pattern. The combination of N-Boc protection with a 5,6-dichloro substitution on the indole core is expected to provide a unique reactivity profile. The dichloro groups act as electron-withdrawing substituents, which can enhance the electrophilicity of a complementary aryl halide partner and stabilize the palladium catalyst [1]. In related systems, highest yields were obtained when using protected indolylboronic acids as the coupling partner with aryl bromides, whereas unprotected or differently substituted analogs gave reduced yields [1].

Suzuki-Miyaura Coupling Reaction Yield Heterocycle Protection

Thermal Stability and Storage Requirements

The compound exhibits a high predicted boiling point of 499.4±55.0 °C at 760 mmHg and a density of 1.4±0.1 g/cm³ [1][2]. For long-term storage, it is recommended to keep the compound sealed in a dry environment and stored in a freezer at or below -20°C [2]. This storage requirement is more stringent than that for some simpler boronic acids, which may be stored at 2-8°C , reflecting the need to protect the Boc group and the boronic acid moiety from hydrolysis and decomposition.

Stability Storage Conditions Inventory Management

Optimal Application Scenarios


2-Arylindole Libraries for Kinase or GPCR Targeting

Medicinal chemistry programs targeting kinases or G-protein coupled receptors (GPCRs) often require the introduction of diverse aryl groups at the 2-position of a 5,6-dichloroindole scaffold. The compound enables rapid diversification via Suzuki-Miyaura coupling with a variety of aryl and heteroaryl halides. The Boc protecting group ensures chemoselectivity at the boronic acid site while preventing unwanted N-arylation or oxidation. The presence of the 5,6-dichloro motif is a key structural feature found in several bioactive indoles, and its pre-installation eliminates a difficult late-stage halogenation step. The 98% purity specification is critical for ensuring high coupling yields and minimizing byproduct formation during parallel library synthesis.

Late-Stage Functionalization in Total Synthesis

In complex natural product or pharmaceutical ingredient synthesis, the ability to install a fully functionalized indole fragment late in the sequence is highly valuable. The compound's dual functionality—a protected indole nitrogen and a reactive boronic acid—allows for sequential deprotection and cross-coupling steps. The 5,6-dichloro substitution pattern provides a distinct electronic and steric profile that can influence the stereochemical outcome of subsequent transformations. The compound's high molecular weight and predicted lipophilicity are consistent with the demands of advanced intermediates destined for final API candidates, where physicochemical properties are tightly controlled.

Structure-Activity Relationship Studies on Halogenated Indoles

For SAR studies investigating the impact of halogen substitution on biological activity, the compound serves as a direct and scalable entry point to a defined chemical space. Its use allows for the systematic exploration of 2-aryl substitutions while keeping the 5,6-dichloro motif constant. This is a superior approach compared to using a non-halogenated core followed by late-stage chlorination, which can be low-yielding and regioselectively challenging. The stringent storage requirements (≤ -20°C) are a necessary consideration for maintaining the integrity of the boronic acid and Boc groups across a long-term SAR campaign.

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